molecular formula C5H11N B150401 Cyclopentylamine CAS No. 1003-03-8

Cyclopentylamine

Cat. No. B150401
CAS RN: 1003-03-8
M. Wt: 85.15 g/mol
InChI Key: NISGSNTVMOOSJQ-UHFFFAOYSA-N
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Description

Cyclopentylamine is a versatile organic compound that has been the subject of various research studies due to its utility as a synthetic intermediate and structure-directing agent. It is a cyclic amine that has been utilized in the synthesis of complex molecules, including pharmaceuticals and materials with unique structural properties .

Synthesis Analysis

The synthesis of cyclopentylamine and its derivatives has been explored through different methodologies. One approach involves a highly diastereoselective synthesis of trans-2-substituted cyclopentylamines using a tandem hydrozirconation/Lewis acid-mediated cyclization sequence applied to butenyl oxazolidines . Another study reports the transformation of nitrohexofuranoses into cyclopentylamines via intramolecular cyclization, which also enables the synthesis of carbocyclic beta-amino acids for peptide incorporation . Additionally, cyclopentylamine has been synthesized through catalytic aminolysis of cyclopentanone, with the optimization of reaction conditions such as catalyst type, pressure, and temperature .

Molecular Structure Analysis

The molecular structure of cyclopentylamine has been investigated using vibrational spectroscopy techniques. Raman and infrared spectra have indicated that cyclopentylamine primarily exists with a gauche orientation of the —NH2 group. The structural features of cyclopentylamine have been discussed in detail, including the existence of two low-temperature phases in the solid state .

Chemical Reactions Analysis

Cyclopentylamine has been employed as a structure-directing agent in the formation of fluorinated gallium phosphates with extra-large-pore open frameworks. These frameworks exhibit channels bound by polyhedra that incorporate the protonated cyclopentylamine . The compound has also been used in the synthesis of amino-alcohol ligands, which are assessed for their ability to complex metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentylamine have been characterized through its vibrational spectra in different phases. The study of its crystal structure as cyclopentylamine monohydrate reveals molecular chains linked by hydrogen bonds, forming layers parallel to the monoclinic b axis . The compound's reactivity has been demonstrated in various chemical transformations, such as the synthesis of bicyclic cyclopentenones and allylic amines .

Scientific Research Applications

  • Catalysis and Chemical Synthesis:

    • Cyclopentylamine is a value-added chemical widely used in the production of pesticides, cosmetics, and medicines. Its synthesis via Ru/Nb2O5 catalysts demonstrates high efficiency and stability, with an 84% yield of cyclopentylamine under mild conditions (Guo et al., 2019).
    • Another method for synthesizing cyclopentylamine involves catalytic hydrogenation aminolysis of cyclopentanone, yielding a product with 89.7% total yield and 99.7% purity (Chen Xin-zhi, 2009).
    • Various 1-substituted cyclopentylamines were prepared using a one-pot procedure, yielding 10-89% of the target compounds (Tomashenko et al., 2010).
  • Pharmaceutical Research:

    • Cyclopentylamine was identified as a potent dual NK1R antagonist-SERT inhibitor, showing significant oral activity in gerbil forced swimming tests, indicating potential use in treating depression disorders (Wu et al., 2014).
    • The reaction of cyclopentylamine with phthalimide derivatives synthesized compounds with notable in vivo antinociceptive activity, suggesting potential applications in pain management (Okunrobo et al., 2007).
  • Chemical Reactions and Interactions:

    • Research on the crystal structures of Pt(cyclopentylamine)2I2 compounds and their reactions with guanosine and other bases adds to our understanding of the chemical behavior of cyclopentylamine in various contexts (Rochon et al., 2009).
    • The kinetics of the heterogeneous catalytic reductive amination of cyclopentanone to cyclopentylamine were studied, providing insights into the intermediate phases and by-products of the reaction (Doležal et al., 2005).

Safety And Hazards

Cyclopentylamine is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is harmful if inhaled . It’s recommended to use personal protective equipment when handling Cyclopentylamine .

Relevant Papers The paper “Synthesis of Cyclopentylamine” discusses the synthesis process of Cyclopentylamine . Another paper titled “Vibrational spectra and structure of cyclopentylamine” discusses the vibrational spectra and structure of Cyclopentylamine .

properties

IUPAC Name

cyclopentanamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISGSNTVMOOSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061387
Record name Cyclopentanamine
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Molecular Weight

85.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cyclopentylamine

CAS RN

1003-03-8
Record name Cyclopentylamine
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Synthesis routes and methods I

Procedure details

(2-Chloro-pyrimidin-4yl)-cyclopentyl-amine and (4-chloro-pyrimidin-2yl)-cyclopentyl-amine were synthesized from 2,4 dichloropyrimidine (1.0 g, 6.7 mmol), cyclopentylamine (860 mg, 10.1 mmol) and DIEA (3.5 mL, 20.2 mmol) following procedure P, method P2, using THF as solvent. The crude products were purified by silica gel chromatography eluting with DCM/ethyl acetate (9:1) to afford 2-Chloro-pyrimidin-4-yl)-cyclopentyl-amine (598 mg). LCMS m/z: 199 (M+1)+, and (4-chloro-pyrimidin-2-yl)-cyclopentyl-amine (285 mg). LCMS m/z: 199 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-Cyclopentyl-4-{2-[2-(isopropylamino)-4-pyridinyl]pyrazolo[1,5-a]pyridin-3-yl}-2-pyrimidinamine. In a similar manner as described in example 17 from 2-(2-fluoro-4-pyridinyl)-3-[2-(methylsulfinyl)-4-pyrimidinyl]pyrazolo[1,5-a]pyridine (410 mg, 1.16 mmol) and cyclopentylamine (4 mL, 40.5 mmol) was formed crude N-cyclopentyl-4-[2-(2-fluoro-4-pyridinyl)pyrazolo[1,5-a]pyridin-3-yl]-2-pyrimidinamine (385 mg), of which 260 mg (0.694 mmol) was dissolved in isopropylamine (3 mL, 35.2 mmol) and heated at 150° C. in a steel bomb for 16 hours. The reaction mixture was cooled and the excess isopropylamine was removed under a stream of nitrogen to provide N-cyclopentyl-4-{2-[2-(isopropylamino)-4-pyridinyl]pyrazolo[1,5-a]pyridin-3-yl}-2-pyrimidinamine (170 mg, 52% for 2 step procedure) as a beige solid. 1H NMR (CDCl3) δ 8.50 (d, 1H), 8.41 (d, 1H), 8.13–8.08 (m, 2H), 7.32 (t, 1H), 6.92 (t, 1H), 6.80 (d, 1H), 6.62 (s, 1H), 6.47 (d, 1H), 5.26 (d, 1H), 4.63 (d, 1H), 4.34 (m, 1H), 3.85 (m, 1H), 2.11–2.04 (m, 2H), 1.79–1.51 (m, 6H), 1.22 (d, 6H); MS m/z 414 (M+1).
Name
N-Cyclopentyl-4-{2-[2-(isopropylamino)-4-pyridinyl]pyrazolo[1,5-a]pyridin-3-yl}-2-pyrimidinamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-fluoro-4-pyridinyl)-3-[2-(methylsulfinyl)-4-pyrimidinyl]pyrazolo[1,5-a]pyridine
Quantity
410 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylamine
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Cyclopentylamine
Reactant of Route 3
Cyclopentylamine
Reactant of Route 4
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Reactant of Route 6
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Citations

For This Compound
2,440
Citations
WD Good, JF Messerly, AG Osborn… - The Journal of Chemical …, 1975 - Elsevier
The enthalpies of combustion of cyclobutylamine and cyclopentylamine were measured by precision oxygen-bomb combustion calorimetry. The following values are reported for the …
Number of citations: 13 www.sciencedirect.com
VF Kalasinsky, TS Little - Journal of Raman Spectroscopy, 1980 - Wiley Online Library
… , liquid and solid cyclopentylamine and the infrared spectra of … gas phase indicate that cyclopentylamine exists primarily with a … the structural features of cyclopentylamine are discussed. …
C Sassoye, J Marrot, T Loiseau, G Férey - Chemistry of materials, 2002 - ACS Publications
… amount in the presence of cyclopentylamine as structure-directing … inserting the protonated cyclopentylamine. The second … channels hosting the protonated cyclopentylamine and water …
Number of citations: 68 pubs.acs.org
SR Teller, CH Jarboe - Journal of Medicinal Chemistry, 1982 - ACS Publications
We have been interestedin compounds which differentiate between peripheral and central dopamine receptors and have shown 2, 5-bis (3, 4-dimethoxybenzyl) cyclopentylamine to be …
Number of citations: 1 pubs.acs.org
CH Jarboe, SF Lipson, MJ Bannon… - Journal of Medicinal …, 1978 - ACS Publications
… 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride has been synthesized.The … This compound, 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine (4), in contrast to its peripheral …
Number of citations: 4 pubs.acs.org
HL Finke, JF Messerly, SH Lee-Bechtold - The Journal of Chemical …, 1981 - Elsevier
Low-temperature thermodynamic properties were measured for cyclopropylamine, cyclopentylamine, and methylenecyclobutane from 12 K to near their respective boiling temperatures. …
Number of citations: 11 www.sciencedirect.com
C Dion, AL Beauchamp, FD Rochon… - … Section C: Crystal …, 1989 - scripts.iucr.org
… The carbon atoms of cyclopentylamine are disordered and two positions were refined for C (1). The compound crystallizes with a molecule of water located on a twofold axis. The water …
Number of citations: 7 scripts.iucr.org
Y Sun, T Hu, S Gou, Z Cao - Inorganica Chimica Acta, 2012 - Elsevier
… Based on the above experience, we synthesized several cis-dichlorobis(cyclopentylamine)… of cis-dichlorobis(cyclopentylamine)platinum(II) derivative exhibits similar behavior or not. …
Number of citations: 7 www.sciencedirect.com
I Engelbrecht, HG Visser, A Roodt - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The coordination around the N atom in the title compound, C29H29NP2, shows an almost planar geometry, defined by the attached P and C atoms, in order to accomodate the steric …
Number of citations: 4 scripts.iucr.org
KH Park, DH Kim, M Cha - The Journal of Physical Chemistry C, 2022 - ACS Publications
In this study, the phase equilibria of binary (cyclopropylamine (CPrA) + methane (CH 4 )) and (cyclopentylamine (CPeA) + CH 4 ) hydrates were investigated using a conventional …
Number of citations: 7 pubs.acs.org

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